N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide
Description
N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclobutyl ring, a methoxyphenyl group, and a benzamide moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-4-25(2)20(26)16-8-5-10-18(14-16)23-21(27)24-22(12-7-13-22)17-9-6-11-19(15-17)28-3/h5-6,8-11,14-15H,4,7,12-13H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBFXCYEGRHRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2(CCC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the cyclobutyl and methoxyphenyl intermediates. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the cyclobutyl and methoxyphenyl groups . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability . Additionally, the use of environmentally friendly solvents and reagents can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-1-(3-methoxyphenyl)cyclohexanamine: A structurally similar compound with different pharmacological properties.
1-[1-(3-methoxyphenyl)cyclohexyl]piperidine: Another related compound with distinct biological activities.
Uniqueness
N-ethyl-3-[[1-(3-methoxyphenyl)cyclobutyl]carbamoylamino]-N-methylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
